molecular formula C14H20 B3041983 1-Cyclohexyl-3-ethylbenzene CAS No. 4501-38-6

1-Cyclohexyl-3-ethylbenzene

Cat. No.: B3041983
CAS No.: 4501-38-6
M. Wt: 188.31 g/mol
InChI Key: GAHPZHSJXHZZMG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-ethylbenzene is an organic compound with the molecular formula C14H20. It consists of a benzene ring substituted with a cyclohexyl group and an ethyl group. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with cyclohexyl and ethyl groups. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-efficiency catalysts, such as modified Y molecular sieves. These catalysts enhance the alkylation process, leading to higher yields and better selectivity .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-ethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Cyclohexyl-3-ethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-ethylbenzene involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The cyclohexyl and ethyl groups can influence the reactivity and selectivity of these reactions by stabilizing or destabilizing intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-2-ethylbenzene
  • 1-Cyclohexyl-4-ethylbenzene
  • 1-Cyclohexyl-3-methylbenzene

Uniqueness

1-Cyclohexyl-3-ethylbenzene is unique due to the specific positioning of the cyclohexyl and ethyl groups on the benzene ring. This positioning can significantly influence the compound’s chemical reactivity and physical properties compared to its isomers .

Properties

IUPAC Name

1-cyclohexyl-3-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHPZHSJXHZZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4501-38-6
Record name 1-Cyclohexyl-3-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4501-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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